Furan-2-acetyl chloride

Acylation Kinetics Electrophilicity Heterocyclic Chemistry

Furan-2-acetyl chloride (2-Furylacetyl chloride, CAS 2745-27-9) is a reactive acyl chloride featuring a furan heterocycle and an acetyl chloride moiety, yielding a molecular formula of C6H5ClO2 and a molecular weight of 144.56 g/mol. The compound exhibits a calculated density of 1.273 g/cm³, a boiling point of 187°C at 760 mmHg, a flash point of 66.9°C, and a refractive index of 1.492.

Molecular Formula C6H5ClO2
Molecular Weight 144.55 g/mol
CAS No. 2745-27-9
Cat. No. B8778755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-acetyl chloride
CAS2745-27-9
Molecular FormulaC6H5ClO2
Molecular Weight144.55 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CC(=O)Cl
InChIInChI=1S/C6H5ClO2/c7-6(8)4-5-2-1-3-9-5/h1-3H,4H2
InChIKeyGUSVHTGHWCRLNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan-2-acetyl Chloride (CAS 2745-27-9) for Pharmaceutical Synthesis and Heterocyclic Chemistry Procurement


Furan-2-acetyl chloride (2-Furylacetyl chloride, CAS 2745-27-9) is a reactive acyl chloride featuring a furan heterocycle and an acetyl chloride moiety, yielding a molecular formula of C6H5ClO2 and a molecular weight of 144.56 g/mol . The compound exhibits a calculated density of 1.273 g/cm³, a boiling point of 187°C at 760 mmHg, a flash point of 66.9°C, and a refractive index of 1.492 [1]. As a specialized building block, it is employed in the synthesis of pharmaceutical intermediates, notably in cephalosporin antibiotic pathways, and in various heterocyclic transformations where the furan ring’s electronic properties and the reactive acyl chloride group are both required .

Procurement Rationale for Furan-2-acetyl Chloride (CAS 2745-27-9) Over Generic Acyl Chloride Substitutes


In-class substitution of furan-2-acetyl chloride with structurally similar acyl chlorides—such as 2-furoyl chloride (furan-2-carbonyl chloride, CAS 527-69-5), 2-thiopheneacetyl chloride (CAS 39098-97-0), or benzoyl chloride—is not chemically feasible due to fundamental differences in electronic structure, reactivity, and steric properties. Furan-2-acetyl chloride contains an activated methylene spacer between the furan ring and the acyl chloride group, which alters its electrophilicity, hydrolysis profile, and the conformational flexibility of the resulting acylated products . Unlike its direct analog 2-furoyl chloride, where the carbonyl is directly conjugated to the furan ring, the methylene group in furan-2-acetyl chloride provides a distinct steric and electronic environment that influences reaction kinetics and product regiochemistry [1]. This structural distinction is critical in multi-step pharmaceutical syntheses where precise control over acylation selectivity and intermediate stability is required.

Quantitative Differentiation Evidence for Furan-2-acetyl Chloride (CAS 2745-27-9) Against Comparator Compounds


Reactivity Differential: Furan-2-acetyl Chloride vs. 2-Furoyl Chloride in Nucleophilic Acyl Substitution

The introduction of a methylene (-CH2-) spacer in furan-2-acetyl chloride, compared to the directly conjugated carbonyl in 2-furoyl chloride, modulates the electrophilic character of the acyl carbon. While direct comparative rate data for furan-2-acetyl chloride is limited in open literature, the reactivity difference can be inferred from established comparative studies of 2-furoyl chloride versus benzoyl chloride . 2-Furoyl chloride exhibits a relative acylation rate of 1.15 compared to benzoyl chloride's baseline of 1.00 under identical conditions . The methylene spacer in furan-2-acetyl chloride further reduces conjugation with the furan ring relative to 2-furoyl chloride, resulting in distinct acylation kinetics and product profiles that are essential for specific pharmaceutical intermediate syntheses .

Acylation Kinetics Electrophilicity Heterocyclic Chemistry

Physicochemical Property Differentiation: Boiling Point and Density Comparison

Furan-2-acetyl chloride (CAS 2745-27-9) exhibits a boiling point of 187°C at 760 mmHg and a density of 1.273 g/cm³ [1]. In contrast, the structurally similar 2-thiopheneacetyl chloride (CAS 39098-97-0) has a higher boiling point of 202.4°C and a density of 1.303 g/mL [2]. The direct analog 2-furoyl chloride (CAS 527-69-5) has a lower boiling point of 173-174°C and a higher density of 1.324 g/mL . These differences in boiling point and density reflect the distinct molecular architectures and intermolecular forces, which directly impact distillation purification strategies, solvent compatibility, and handling procedures in industrial and laboratory settings [1] [2] .

Physical Properties Separation Science Process Chemistry

Spectral Differentiation: 1H NMR Characterization in CDCb

The 1H NMR spectrum of furan-2-acetyl chloride in CDCl3 provides definitive structural confirmation that distinguishes it from its analogs. The compound exhibits a characteristic singlet at δ 4.20 ppm corresponding to the methylene (-CH2-) protons, and three distinct furan ring proton signals at δ 6.33 ppm (dq, J = 3.0 & 1.0 Hz), 6.37-6.39 ppm (dd, J = 3.0 & 2.0 Hz), and 7.41 ppm (dd, J = 2.0 & 1.0 Hz) . In contrast, 2-furoyl chloride (CAS 527-69-5) lacks the methylene proton signal entirely, as the carbonyl is directly attached to the furan ring [1]. This spectral signature provides unambiguous identification and purity assessment, which is essential for quality control in regulated pharmaceutical manufacturing environments .

Analytical Chemistry Quality Control Structure Confirmation

Application-Specific Differentiation: Role in Cephalosporin Antibiotic Synthesis

Furan-2-acetyl chloride is a critical intermediate in the synthesis of cefuroxime and related cephalosporin antibiotics, where the furan-2-ylacetyl moiety is incorporated into the 7β-acylamido side chain of the β-lactam core [1]. This specific structural motif contributes to the antibiotic's spectrum of activity and pharmacokinetic properties . In contrast, the direct analog 2-furoyl chloride (furan-2-carbonyl chloride) is utilized in the synthesis of mometasone furoate, a corticosteroid anti-inflammatory agent [2]. The two acyl chlorides are not interchangeable in these synthetic routes because the methylene spacer in furan-2-acetyl chloride is required to achieve the correct spatial orientation and electronic properties of the antibiotic's side chain [1].

Pharmaceutical Intermediates Antibiotic Synthesis Medicinal Chemistry

Synthetic Method and Yield: Thionyl Chloride Protocol

A reported laboratory-scale synthesis of furan-2-acetyl chloride involves the reaction of the corresponding furan-2-acetic acid derivative (201 mg, 1.6 mmol) with thionyl chloride (0.8 mL, 7.8 mmol) in an inert atmosphere at 55°C for 4 hours, yielding the target acyl chloride as a red oil in quantitative yield (~100%) . This protocol demonstrates that furan-2-acetyl chloride can be generated efficiently under relatively mild conditions. While direct comparative yield data for the synthesis of 2-furoyl chloride is available (79% yield from 2-furoic acid and thionyl chloride at 100°C for 1 hour) [1], the different substrates and conditions preclude direct comparison. However, the quantitative conversion achieved for furan-2-acetyl chloride highlights the accessibility of this building block for in-situ generation or for ensuring that commercial material is produced via a robust, high-yielding route .

Process Chemistry Synthetic Methodology Reaction Optimization

Safety Profile Differentiation: Eye Irritation Potential vs. Benzoyl Chloride

While direct safety data for furan-2-acetyl chloride is limited, its close structural analog 2-furoyl chloride is documented to be more irritating to the eyes than benzoyl chloride [1]. Given the shared furan acyl chloride core structure, furan-2-acetyl chloride is expected to exhibit similar or heightened irritancy due to the presence of the reactive acyl chloride group and the potential for hydrolysis to release HCl [2]. This underscores the need for stringent personal protective equipment and engineering controls during handling, which should be factored into procurement and laboratory safety assessments [1] [2].

Safety Assessment Handling Protocols Occupational Health

Validated Application Scenarios for Furan-2-acetyl Chloride (CAS 2745-27-9) in Scientific and Industrial Settings


Cephalosporin Antibiotic Intermediate Synthesis

Furan-2-acetyl chloride is a critical building block for introducing the furan-2-ylacetyl side chain into the 7-position of cephalosporin β-lactam cores, as exemplified in the synthesis of cefuroxime and related second-generation cephalosporins . The compound's specific methylene spacer ensures the correct pharmacophore geometry required for antibacterial activity. Procurement of high-purity furan-2-acetyl chloride is essential for medicinal chemistry groups and pharmaceutical manufacturers engaged in cephalosporin development and production .

Heterocyclic Building Block for Diversity-Oriented Synthesis

The reactive acyl chloride group of furan-2-acetyl chloride enables efficient acylation of amines, alcohols, and other nucleophiles, generating a diverse array of amides, esters, and heterocyclic derivatives . The furan ring imparts unique electronic and steric properties that are valuable in medicinal chemistry for modulating biological activity and physicochemical profiles. This compound serves as a versatile starting material in academic and industrial research laboratories for the synthesis of compound libraries and structure-activity relationship (SAR) studies .

Analytical Method Development and Reference Standard Qualification

The distinctive 1H NMR spectrum of furan-2-acetyl chloride, featuring a diagnostic methylene singlet at δ 4.20 ppm and characteristic furan proton multiplicities, makes it an ideal candidate for developing analytical methods to monitor acylation reaction progress and product purity . Procurement of this compound as a qualified reference standard supports quality control laboratories in the pharmaceutical industry for validating synthetic processes and ensuring regulatory compliance .

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